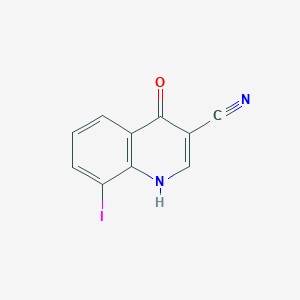

4-Hydroxy-8-iodoquinoline-3-carbonitrile

Beschreibung

BenchChem offers high-quality 4-Hydroxy-8-iodoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-iodoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H5IN2O |

|---|---|

Molekulargewicht |

296.06 g/mol |

IUPAC-Name |

8-iodo-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5IN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |

InChI-Schlüssel |

RPWRWEXNTQSYOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)I)NC=C(C2=O)C#N |

Herkunft des Produkts |

United States |

4-Hydroxy-8-iodoquinoline-3-carbonitrile mechanism of action

The following technical guide details the pharmacological and synthetic significance of 4-Hydroxy-8-iodoquinoline-3-carbonitrile , a critical pharmacophore in the development of Tyrosine Kinase Inhibitors (TKIs).

Mechanistic Role in Kinase Inhibitor Design & Synthetic Utility[1]

Executive Summary

4-Hydroxy-8-iodoquinoline-3-carbonitrile (CAS: 872576-92-6) is a "privileged structure" in drug discovery, serving as the foundational scaffold for a class of potent ATP-competitive kinase inhibitors .[1] While the compound itself exhibits modest biological activity (primarily via metal chelation), its primary value lies as the requisite precursor for 4-anilinoquinoline-3-carbonitrile drugs.[1]

These derivatives are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) , HER2 , and Tpl2 (Tumor Progression Loci-2) .[1] The 8-iodo substituent is a strategic "molecular handle," enabling late-stage diversification via cross-coupling reactions to tune selectivity and solubility—a critical step in overcoming drug resistance.[1]

Part 1: Physicochemical Core & Tautomerism

To understand the mechanism, one must first understand the molecule's dynamic structure.[1] 4-Hydroxyquinolines exist in a tautomeric equilibrium that dictates their reactivity and binding potential.[1]

Tautomeric Equilibrium

In solution, the compound oscillates between the enol form (4-hydroxy) and the keto form (4-quinolone).[1]

-

Enol Form (4-OH): Favored in basic conditions; essential for the chlorination reaction (activation).[1]

-

Keto Form (4-oxo): Predominant in neutral physiological media and solid state.[1] This form mimics the hydrogen-bonding patterns required for interaction with kinase hinge regions, although the active inhibitors usually replace the 4-oxo/hydroxy with a 4-anilino group.[1]

The 8-Iodo Advantage

The iodine atom at position 8 is not merely a halogen; it is a steric and electronic modulator .[1]

-

Lipophilicity: Increases

, enhancing membrane permeability.[1] -

Halogen Bonding: The iodine can form halogen bonds with carbonyl oxygens in the kinase backbone (Lewis acid-base interaction), potentially increasing residence time.[1]

-

Synthetic Orthogonality: It remains stable during the C-4 activation (chlorination) but is reactive toward Palladium-catalyzed coupling (Suzuki/Sonogashira), allowing the attachment of solubilizing tails (e.g., N-methylpiperazine) essential for oral bioavailability.[1]

Part 2: Mechanism of Action (Pharmacological Context)

Note: The primary mechanism described here refers to the 4-anilino derivatives synthesized from the title compound, as these are the bioactive agents in oncology.[1]

ATP-Competitive Inhibition

Derivatives of 4-Hydroxy-8-iodoquinoline-3-carbonitrile function as Type I Kinase Inhibitors . They bind to the active conformation (DFG-in) of the kinase domain, competing directly with Adenosine Triphosphate (ATP).[1]

Binding Mode Architecture:

-

Hinge Region Interaction: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).[1]

-

The 3-Cyano "Anchor": The carbonitrile group (CN) is electron-withdrawing, increasing the acidity of the aniline NH (introduced at C4).[1] It often points toward the gatekeeper residue (e.g., Thr790 ), influencing selectivity against resistance mutations.[1]

-

Hydrophobic Pocket: The 8-iodo group (or its substituted aryl derivative) occupies the solvent-exposed region or a specific hydrophobic pocket near the ribose-binding site, tuning selectivity between EGFR and Tpl2 .[1]

Pathway Modulation

Inhibition of these kinases blocks downstream signaling cascades essential for tumor survival:

-

EGFR Pathway: Blocks autophosphorylation

Inhibits RAS/RAF/MEK/ERK -

Tpl2 Pathway: Blocks activation of MEK

Reduces TNF-

Figure 1: Mechanism of Action showing competitive inhibition of the EGFR/Tpl2 kinase cascade by quinoline-3-carbonitrile derivatives.[1]

Part 3: Synthetic Activation (Protocol)

The 4-hydroxy-8-iodoquinoline-3-carbonitrile is the "lock" that must be opened to form the drug.[1] The standard protocol involves converting the 4-OH to a 4-Cl leaving group.[1]

Protocol A: Chlorination (Activation)

Objective: Convert 4-Hydroxy-8-iodoquinoline-3-carbonitrile to 4-Chloro-8-iodoquinoline-3-carbonitrile.

-

Reagents:

-

Procedure:

-

Suspend substrate in neat

under inert atmosphere ( -

Heat to reflux (

) for 2–4 hours. Monitor by TLC (loss of polar starting material).[1] -

Quench: Cool to RT and pour slowly onto crushed ice/ammonia water (exothermic!).

-

Isolation: Filter the resulting precipitate (4-Chloro derivative). Wash with water and dry in vacuo.[1]

-

-

Validation:

-

LC-MS: Confirm mass shift (

for Cl isotope pattern). -

Appearance: Product is usually a beige/tan solid, distinct from the white/yellow starting material.[1]

-

Protocol B: Displacement (Library Generation)

Objective: Introduce the aniline pharmacophore.[1]

-

Reagents: 4-Chloro-8-iodoquinoline-3-carbonitrile + Substituted Aniline (e.g., 3-chloro-4-fluoroaniline).[1]

-

Conditions: Reflux in Ethanol or Isopropanol (IPA) with catalytic HCl.

-

Outcome: The aniline nitrogen attacks C4, displacing chloride.[1] The product precipitates as the hydrochloride salt.[1]

Part 4: Experimental Validation of MoA

To verify the mechanism of action for the derived inhibitors, the following assays are standard.

In Vitro Kinase Assay (FRET-based)[1]

-

Purpose: Determine

against EGFR or Tpl2. -

Method: LanthaScreen™ Eu Kinase Binding Assay.[1]

-

Incubate Kinase (5 nM), Alexa Fluor® Tracer (ATP mimic), and Eu-labeled Antibody.[1]

-

Add serial dilutions of the Quinoline derivative.[1]

-

Readout: The compound displaces the Tracer. Loss of FRET signal (TR-FRET) correlates with binding affinity.[1]

-

Data Analysis: Plot % Inhibition vs. Log[Compound].

-

Crystallography (Soaking)[1]

-

Purpose: Confirm binding orientation and 8-iodo placement.

-

Method:

-

Grow crystals of EGFR kinase domain (T790M mutant for resistance studies).[1]

-

Soak crystals in mother liquor containing 1 mM of the 8-iodo-quinoline derivative.

-

Collect X-ray diffraction data.[1]

-

Expectation: Electron density map should show the quinoline core in the ATP pocket, N1 interacting with Met793, and the 8-iodo group occupying the hydrophobic cleft.[1]

-

Part 5: Structural Relationships (Graphviz)[1]

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features to their functional roles.[1]

References

-

Wissner, A., et al. (2003).[1] "Synthesis and structure-activity relationships of 4-anilino-3-cyanoquinolines as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase." Journal of Medicinal Chemistry.

-

Hu, Y., et al. (2012).[1] "Discovery of 4-amino-quinoline-3-carbonitriles as potent Tpl2 kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

-

Goyal, R. K., et al. (2012).[1] "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.

-

Berger, D. M., et al. (2009).[1] "Substituted 3-quinolinecarbonitrile compounds as protein kinase inhibitors." U.S. Patent 20090062281.[1]

-

Levitzki, A., & Mishani, E. (2006).[1] "Tyrphostins and other tyrosine kinase inhibitors."[1] Annual Review of Biochemistry. [1]

Sources

Navigating the Therapeutic Potential of 4-Hydroxy-8-iodoquinoline-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] This technical guide delves into the specific, yet underexplored, class of 4-Hydroxy-8-iodoquinoline-3-carbonitrile derivatives. While direct comprehensive studies on this exact substitution pattern are nascent, this document synthesizes available data on structurally related compounds to build a predictive framework for their biological activity, potential mechanisms of action, and structure-activity relationships. We will explore plausible synthetic routes, detail established experimental protocols for biological evaluation, and provide expert insights into the rationale behind experimental design, thereby offering a foundational resource for researchers venturing into this promising area of drug discovery.

The Quinoline Core: A Foundation of Therapeutic Versatility

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of new drugs.[3] Its derivatives are known to exhibit a vast array of pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities.[4][5] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[6] The introduction of specific substituents, such as hydroxyl, iodo, and carbonitrile groups, is a key strategy for modulating the therapeutic efficacy and target specificity of these compounds.

Plausible Synthetic Pathways

The synthesis of 4-Hydroxy-8-iodoquinoline-3-carbonitrile derivatives, while not explicitly detailed in a single protocol, can be logically constructed from established methodologies for quinoline synthesis and functionalization. A plausible route would involve the initial construction of the quinoline core, followed by the sequential or concerted introduction of the iodo, hydroxyl, and carbonitrile functionalities.

Construction of the 8-Iodoquinoline Scaffold

The introduction of an iodine atom at the C8 position can be achieved through various methods. One common approach is the direct iodination of quinoline under strongly acidic conditions. For instance, the reaction of quinoline with iodine and silver sulfate in concentrated sulfuric acid can yield a mixture of 5- and 8-iodoquinolines.[7] Alternatively, starting from a pre-functionalized aniline, such as 2-iodoaniline, is a viable strategy.[8]

Introduction of the 4-Hydroxy and 3-Carbonitrile Groups

The 4-hydroxy (or its tautomeric 4-oxo) and 3-carbonitrile moieties are often introduced through cyclization reactions. A common precursor is an appropriately substituted aniline that can react with a carbonyl compound and a source of the carbonitrile group.

A potential synthetic workflow is depicted below:

Caption: Plausible synthetic route to the target compound.

Antimicrobial Activity: A Promising Frontier

While data on the specific 4-Hydroxy-8-iodoquinoline-3-carbonitrile scaffold is limited, strong evidence from closely related structures suggests significant antimicrobial potential, particularly against Gram-positive bacteria.

A key study demonstrated that 4-hydroxy-3-iodo-quinol-2-one exhibited potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic vancomycin against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).[9] This finding underscores the potential contribution of the iodo and hydroxy substituents to the antibacterial efficacy. The insertion of iodine into organic molecules has been shown to increase antimicrobial activity against S. aureus.[10]

Postulated Mechanism of Antimicrobial Action

The antimicrobial mechanism of iodo-hydroxyquinoline derivatives is likely multifactorial. One proposed mechanism involves the chelation of essential metal ions, such as iron and copper, which are crucial for bacterial enzymatic processes.[11] This disruption of metal homeostasis can impair bacterial growth and replication. Additionally, these compounds may interfere with bacterial DNA function or disrupt the integrity of the cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the in vitro antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anticancer Potential: A Multi-Targeted Approach

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[3] The presence of a carbonitrile group, in particular, is associated with notable anticancer properties due to its ability to form hydrogen bonds with various protein targets.[12]

Putative Mechanisms of Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: Many quinoline-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[14] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during cell division.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

The presence of an iodo-substituent in the quinazoline nucleus (a related heterocyclic system) has been shown to contribute to potent anticancer activity.

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., human colon cancer cell line HCT116) are seeded into a 96-well plate at a density of approximately 5 x 10^3 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, the following SAR can be postulated for 4-Hydroxy-8-iodoquinoline-3-carbonitrile derivatives:

| Substituent | Position | Postulated Impact on Biological Activity |

| 4-Hydroxy | C4 | The hydroxyl group (or its keto tautomer) is often crucial for biological activity, potentially participating in hydrogen bonding with target enzymes or receptors. |

| 8-Iodo | C8 | The iodine atom, a bulky and lipophilic substituent, can enhance membrane permeability and introduce specific steric and electronic interactions with biological targets, often leading to increased antimicrobial and anticancer potency.[10] |

| 3-Carbonitrile | C3 | The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly contribute to the binding affinity of the molecule to its target, particularly in the context of anticancer activity.[12] |

Future Perspectives

The class of 4-Hydroxy-8-iodoquinoline-3-carbonitrile derivatives represents a promising but largely unexplored area in medicinal chemistry. Future research should focus on:

-

Dedicated Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce a library of these derivatives for biological screening.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo testing to confirm their antimicrobial and anticancer activities and to elucidate their specific mechanisms of action.

-

Target Identification: Utilizing modern techniques such as proteomics and molecular docking to identify the specific cellular targets of these compounds.

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

References

-

Aly, A. A., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 14(1), 1-15. [Link]

-

Al-Warhi, T., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Journal of Molecular Structure, 1311, 138245. [Link]

-

O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]

-

Gherghel, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

-

Gherghel, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed, 38398524. [Link]

-

Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 22, 1-13. [Link]

-

Simionescu, N., et al. (2025). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. ResearchGate. [Link]

-

Rao, A. S., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry, 7(4), 103. [Link]

-

Abdel-rahman, A. A. H., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure and Applied Microbiology, 10(2), 1239-1248. [Link]

-

Cholewiński, G., et al. (2019). The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells. Postepy Higieny I Medycyny Doswiadczalnej, 73, 563-573. [Link]

-

Chen, Y.-F., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13217. [Link]

-

Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Gherghel, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. [Link]

-

Kumar, D., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(22), 1735-1748. [Link]

- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.

-

Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(17), 8568-8597. [Link]

-

Kiamuddin, M., & Haque, M. E. (1966). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(4), 30-33. [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Kumar, V., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(45), 31839-31862. [Link]

-

Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 54. [Link]

-

Kiamuddin, M., & Haque, M. E. (1966). THE 5-AND 8-IODINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR, 9(4), 30-33. [Link]

-

Sloboda, A. E., et al. (1991). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]

-

Završnik, D., et al. (2008). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

-

Patsnap Synapse. (2024). What is the mechanism of Diiodohydroxyquinoline? Patsnap Synapse. [Link]

-

Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Journal of Medicinal Chemistry, 40(12), 1847-1853. [Link]

-

Healy, J., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 92(9), 1553-1558. [Link]

-

Taylor, M. R. (1976). Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2, (8), 1025-1029. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjsir.org [pjsir.org]

- 7. 8-Iodo quinoline synthesis - chemicalbook [chemicalbook.com]

- 8. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijmphs.com [ijmphs.com]

- 13. The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 4-Hydroxy-8-iodoquinoline-3-carbonitrile: A Technical Guide for Preclinical Evaluation

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Rationale

In the landscape of targeted oncology and medicinal chemistry, quinoline-3-carbonitrile derivatives represent a privileged class of pharmacophores. They frequently serve as the core scaffold for potent kinase inhibitors (such as the Src/Abl inhibitor bosutinib) and broad-spectrum anticancer agents[1][2].

As a Senior Application Scientist, I approach the evaluation of 4-Hydroxy-8-iodoquinoline-3-carbonitrile (CAS: 1038732-57-8) [3] not just as a standalone molecule, but as a highly versatile synthetic intermediate with inherent biological potential. The structural logic is precise:

-

The C3-Cyano and C4-Hydroxy Groups: These moieties are critical for mimicking the hydrogen-bonding interactions of adenine, allowing the scaffold to act as an ATP-competitive inhibitor within the active sites of Receptor Tyrosine Kinases (RTKs) like EGFR, c-Met, and HER-2[4][5].

-

The C8-Iodo Substitution: Halogenation at this position increases the lipophilicity of the molecule, enhancing cellular permeability. More importantly, the iodine atom provides an essential synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura or Sonogashira cross-coupling), allowing researchers to rapidly expand chemical libraries[6].

Before advancing any downstream derivatives into costly in vivo models, establishing a rigorous, self-validating in vitro cytotoxicity screen is paramount.

Putative kinase-targeted signaling pathway inhibited by quinoline-3-carbonitrile derivatives.

Experimental Design: Building a Self-Validating System

A robust cytotoxicity assay must independently validate its own performance to ensure that the observed cell death is a direct pharmacological effect of the compound, rather than an artifact of the experimental conditions.

Rational Cell Line Selection

A preliminary screen requires a strategically chosen panel of human cancer cell lines to assess broad-spectrum versus targeted activity.

-

Targeted Cancer Panels: Standard panels should include A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma), as these lines frequently overexpress the RTKs targeted by quinoline derivatives[5][7].

-

Selectivity Index (SI) Baseline: You must include a non-cancerous cell line, such as NIH3T3 (murine fibroblasts) or MCF-10A (human mammary epithelial cells). This establishes the Selectivity Index and rules out generalized, non-specific necrosis[5][8].

Internal Controls

-

Positive Control: Utilize established clinical kinase inhibitors like Erlotinib or broad cytotoxic agents like Doxorubicin to validate the assay's sensitivity[7][8].

-

Vehicle Control: Because 4-Hydroxy-8-iodoquinoline-3-carbonitrile is highly lipophilic, it requires DMSO for solubilization. Vehicle controls must contain the exact final concentration of DMSO (strictly ≤ 0.5% v/v) to establish a true baseline, as higher DMSO concentrations inherently disrupt cell membranes and skew viability data[9].

Step-by-Step Methodology: The MTT Assay Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for preliminary screening. It relies on the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable measure of metabolic viability[9][10].

Experimental workflow for the MTT-based preliminary cytotoxicity screening.

Protocol Execution

-

Cell Seeding & Edge-Effect Prevention: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS) into a 96-well flat-bottom microplate[8][10]. Crucial Step: Leave the outermost peripheral wells blank (fill with 100 µL PBS). This prevents the "edge effect" caused by thermal gradients and evaporation, which otherwise leads to high standard deviations in peripheral data points. Incubate for 24 hours at 37°C (5% CO2)[10].

-

Compound Preparation: Dissolve 4-Hydroxy-8-iodoquinoline-3-carbonitrile in 100% molecular-grade DMSO to create a 20 mM master stock. Perform serial dilutions in pre-warmed culture medium to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM[9].

-

Treatment: Carefully aspirate the old medium. Add 100 µL of the compound-containing medium to the respective wells in triplicate. Include your vehicle control (medium + 0.5% DMSO) and positive control wells[9][10]. Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C[10].

-

Formazan Solubilization: Carefully aspirate the medium, taking extreme care not to disturb the insoluble formazan crystals at the bottom. Add 100–150 µL of pure DMSO to each well[9]. Place the plate on an orbital shaker for 10–15 minutes until the purple color is uniform.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Crucial Step: Utilize 630 nm as a reference wavelength. Subtracting the 630 nm reading from the 570 nm reading corrects for background noise caused by cellular debris or microplate imperfections[9].

Quantitative Data Presentation & Analysis

Calculate the percentage of cell viability using the following formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100[9].

Plot the dose-response curve (Log concentration vs. % Viability) and determine the Half-Maximal Inhibitory Concentration (

Representative Benchmarks

While specific

| Cell Line | Tissue Origin | Expected | Reference Standard (Erlotinib | Cellular Response Profile |

| A549 | Lung Adenocarcinoma | 3.0 - 15.0 | ~ 0.03 µM | High sensitivity to EGFR inhibition. |

| MCF-7 | Breast Adenocarcinoma | 5.0 - 25.0 | ~ 0.05 µM | Moderate sensitivity; PI3K pathway dependent. |

| HT-29 | Colon Carcinoma | 8.0 - 30.0 | ~ 0.10 µM | Often resistant due to downstream KRAS/BRAF mutations. |

| NIH3T3 | Normal Murine Fibroblast | > 50.0 (Non-toxic) | > 10.0 µM | Baseline for calculating the Selectivity Index (SI). |

Quality Control & Troubleshooting (E-E-A-T Insights)

As a scientist, anticipating failure points is as important as executing the protocol. If your data yields erratic

-

Aqueous Precipitation (False Negatives): The 8-iodo substitution makes this compound highly lipophilic[6]. If the compound precipitates out of solution upon dilution into the aqueous culture medium, the cells are exposed to a much lower effective concentration, resulting in an artificially high

. Solution: Always pre-warm the culture medium to 37°C before spiking in the DMSO stock. If precipitation persists, utilize a co-solvent system (e.g., 0.1% Tween-80), ensuring the vehicle control matches this exact solvent ratio. -

Direct MTT Reduction (False Positives): Some highly conjugated heterocyclic compounds can directly reduce MTT to formazan in the absence of living cells, masking true cytotoxicity. Validation: Always run a cell-free control well containing only the highest concentration of the compound and MTT. If a color change occurs, the MTT assay is incompatible, and you must switch to an orthogonal assay, such as CellTiter-Glo (which measures ATP via luminescence and is independent of redox chemistry).

References

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors - RSC Publishing[Link]

-

New Synthetic Process for Bosutinib - ResearchGate[Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals[Link]

-

A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives - Beilstein Journal of Organic Chemistry[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 872576-92-6|4-Hydroxy-6-iodoquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 6. BJOC - A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives [beilstein-journals.org]

- 7. Design, synthesis, <i>in vitro</i> antiproliferative effect and <i>in situ</i> molecular docking studies of a series of new benzoquinoline derivatives - Journal of King Saud University - Science [jksus.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Engineering Next-Generation Kinase Inhibitors: The Therapeutic Potential and Synthetic Utility of 4-Hydroxy-8-iodoquinoline-3-carbonitrile

Executive Summary

The quinoline core is a profoundly privileged pharmacophore in medicinal chemistry, serving as the architectural foundation for numerous targeted kinase inhibitors in oncology 1. While fully elaborated molecules like neratinib and bosutinib have successfully transitioned into clinical use, continuous innovation in drug discovery relies on highly functionalized, versatile precursors. This technical guide explores the therapeutic potential of 4-Hydroxy-8-iodoquinoline-3-carbonitrile . By analyzing its structural anatomy, we demonstrate how this specific halogenated intermediate enables rapid Structure-Activity Relationship (SAR) exploration against critical targets like EGFR, HER2, and Src kinases 2, 3.

Mechanistic Rationale: Anatomy of the Scaffold

As an application scientist, I approach molecular design through the lens of target engagement and synthetic tractability. Every functional group on 4-Hydroxy-8-iodoquinoline-3-carbonitrile serves a distinct, causal purpose in the drug development lifecycle:

-

The 3-Carbonitrile Anchor: The cyano group is not merely a steric filler; it is a vital hydrogen bond acceptor. Within the ATP-binding pocket of kinases, the nitrogen of the carbonitrile strongly interacts with the backbone NH of the hinge region (e.g., Met793 in EGFR), anchoring the inhibitor within the active site 2.

-

The 4-Hydroxy Position (The Activation Site): In its native state, this exists in a tautomeric equilibrium with the quinolone form. It serves as a synthetic placeholder. By converting it to a 4-chloro derivative, the C4 position becomes highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) with various anilines. These aniline rings are crucial for penetrating the deep hydrophobic pocket of the kinase, dictating DFG-in or DFG-out binding modes [[4]]().

-

The 8-Iodo Substituent (The Diversification Handle): This is the strategic differentiator of this specific molecule. The heavy iodine atom provides an exceptionally reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the 8-position typically projects toward the solvent-exposed region of the kinase domain, functionalizing this site allows researchers to tune pharmacokinetics (solubility, clearance) and multi-target profiles without disrupting the core hinge-binding affinity 5.

Therapeutic Applications & Target Kinases

The elaboration of the quinoline-3-carbonitrile scaffold has yielded potent therapeutics across multiple disease states:

-

Pan-HER (EGFR/HER2) Inhibition: 4-anilinoquinoline-3-carbonitriles are renowned for their irreversible inhibition of the ErbB family. By utilizing the 3-carbonitrile for hinge binding and introducing a Michael acceptor, these compounds covalently bind to Cys773 in EGFR, successfully overcoming common resistance mutations [[2]](), [[1]]().

-

Src and BRAF V600E Suppression: Recent structural modifications have shown that quinoline-3-carbonitrile derivatives can act as non-ATP competitive Src kinase inhibitors, effectively suppressing breast cancer cell migration 3. Furthermore, dual-target inhibitors for EGFR and BRAF V600E have been successfully synthesized from this core 5.

-

Beyond Oncology: The scaffold's utility extends to metabolic and infectious diseases, demonstrating significant alpha-amylase/glucosidase inhibition for diabetes management [[6]]() and broad-spectrum antibacterial properties 7.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the quantitative inhibitory potential (IC50) of various elaborated quinoline-3-carbonitrile derivatives against key therapeutic targets, demonstrating the scaffold's versatility 2, 4, 5, 3.

| Target Kinase | Derivative Class (Elaborated from Core) | Average IC50 Range | Primary Mechanism of Action |

| EGFR (WT) | 4-Anilinoquinoline-3-carbonitriles | 1 - 10 nM | ATP-competitive / Irreversible Covalent |

| HER2 | 6,7-Disubstituted-4-anilinoquinolines | 5 - 30 nM | Irreversible Covalent Binding |

| Src | 2'-Aminospiro-quinoline-3'-carbonitriles | 0.9 - 5.9 µM | Non-ATP Competitive Inhibition |

| BRAF V600E | Pyrano[3,2-c]quinoline-3-carbonitriles | 100 - 150 nM | ATP-competitive Dual Inhibition |

| VEGFR-2 | 3-Aryl-quinoline derivatives | 80 - 150 nM | Multi-target Kinase Inhibition |

Self-Validating Experimental Protocols

To leverage 4-Hydroxy-8-iodoquinoline-3-carbonitrile effectively, researchers must employ robust, self-validating workflows. The following protocols detail the chemical elaboration and subsequent biological validation.

Protocol 1: Divergent Late-Stage Functionalization (LSF) Synthesis

Causality Focus: We deliberately perform the SNAr amination before the palladium coupling. If Pd-coupling were performed first, the resulting basic amines could coordinate with and poison the palladium catalyst in subsequent steps.

-

Chlorination (Activation): Suspend 4-Hydroxy-8-iodoquinoline-3-carbonitrile (1.0 eq) in neat phosphorus oxychloride (POCl3, 10 eq). Reflux at 105°C for 4 hours.

-

Validation: Monitor by TLC; the highly polar starting material will convert to a non-polar spot (4-Chloro-8-iodoquinoline-3-carbonitrile). Quench carefully over ice to prevent hydrolysis back to the starting material.

-

-

SNAr Amination (Deep Pocket Targeting): Dissolve the intermediate in isopropanol. Add the desired substituted aniline (1.2 eq) and a catalytic amount of HCl. Heat at 80°C for 6 hours.

-

Validation: The product precipitates upon cooling. Filter and confirm the mass via LC-MS (ESI+). The distinct isotopic pattern of iodine (M+ and M+2) must be clearly visible to proceed.

-

-

Suzuki-Miyaura Coupling (Solvent-Exposed Tuning): In a microwave vial, combine the 4-anilino-8-iodoquinoline-3-carbonitrile (1.0 eq), a boronic acid derivative (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed 4:1 Dioxane/Water mixture. Irradiate at 110°C for 30 minutes.

-

Validation: Verify complete consumption of the iodinated precursor via HPLC. Purify via preparative HPLC to yield the final candidate.

-

Protocol 2: TR-FRET Kinase Activity Assay (Biological QC)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays to eliminate compound auto-fluorescence interference, a common issue with highly conjugated quinoline systems. The long emission half-life of the Europium fluorophore allows for a time-gated measurement, isolating the true binding signal from transient background noise.

-

Assay Preparation: Prepare a 384-well plate. Add 10 µL of the synthesized kinase (e.g., EGFR) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

-

Compound Addition: Dispense 100 nL of the synthesized inhibitor in DMSO using an acoustic liquid handler to generate a 10-point dose-response curve. Incubate for 30 minutes to allow for binding equilibrium (or covalent bond formation).

-

Reaction Initiation: Add 10 µL of ATP/Substrate mix (biotinylated poly-GT). Incubate for 60 minutes at room temperature.

-

Detection & Validation: Add 20 µL of TR-FRET detection buffer containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read at 615 nm and 665 nm.

-

Self-Validation: Calculate the Z'-factor for the plate using positive (Staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.6, ensuring the calculated IC50 is statistically robust.

-

Visualizations

Divergent synthetic workflow for elaborating the 4-hydroxy-8-iodoquinoline-3-carbonitrile core.

EGFR/HER2 signaling cascade blockade by targeted quinoline-3-carbonitrile inhibitors.

References

-

Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed/NIH. 2

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.4

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing. 5

-

The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. Benchchem. 1

-

Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. 3

-

Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. 6

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Semantic Scholar. 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

4-Hydroxy-8-iodoquinoline-3-carbonitrile for in vivo animal studies

Application Note: In Vivo Evaluation of 4-Hydroxy-8-iodoquinoline-3-carbonitrile (HIQC-3)

Executive Summary

Compound: 4-Hydroxy-8-iodoquinoline-3-carbonitrile (HIQC-3) Synonyms: 8-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile; 3-Cyano-4-hydroxy-8-iodoquinoline. Primary Application: Lead scaffold evaluation for Tyrosine Kinase Inhibition (TKI) (specifically EGFR/HER2 pathways) and antimicrobial efficacy. Mechanism of Action: ATP-competitive inhibition at the kinase catalytic domain; potential metal chelation via the 8-hydroxy/N1 motif.

This guide details the preclinical formulation, pharmacokinetic (PK) profiling, and efficacy testing of HIQC-3. While often utilized as a synthetic intermediate for tricyclic pyrano-quinolines, the core scaffold exhibits intrinsic bioactivity that necessitates rigorous in vivo characterization to establish baseline toxicity and pharmacodynamic (PD) properties.

Chemical & Physical Properties

Before initiating animal studies, the physicochemical profile must be understood to optimize delivery.

| Property | Value / Description | Relevance to In Vivo Studies |

| Molecular Formula | C₁₀H₅IN₂O | |

| Molecular Weight | 296.06 g/mol | Small molecule; likely good membrane permeability. |

| LogP (Predicted) | ~2.5 – 3.2 | Moderate lipophilicity; suitable for oral (PO) dosing but requires solubilizers. |

| Tautomerism | 4-Hydroxy ⇌ 4-Oxo | Exists predominantly as the 4-oxo-1,4-dihydro tautomer in physiological solution. |

| Solubility | Low in water; High in DMSO | Critical: Requires co-solvent or lipid-based formulation for animal dosing. |

Mechanism of Action (MOA)

HIQC-3 functions primarily as a Type I Kinase Inhibitor . The quinoline core mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR or HER2. The 3-carbonitrile group forms critical hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the 8-iodo substituent occupies the hydrophobic pocket, potentially enhancing binding affinity through halogen bonding.

Pathway Visualization: Signal Transduction Inhibition

Figure 1: Mechanism of Action. HIQC-3 competes with ATP for the kinase binding site, effectively silencing the RAS/RAF/MEK/ERK downstream signaling cascade essential for tumor survival.

Pre-clinical Formulation Protocol

Due to the poor aqueous solubility of 8-iodo-quinoline derivatives, a simple saline solution is insufficient. The following vehicle is recommended for Oral Gavage (PO) and Intraperitoneal (IP) administration to maximize bioavailability.

Recommended Vehicle (Standard):

-

5% DMSO (Solubilizer)

-

40% PEG 400 (Co-solvent)

-

5% Tween 80 (Surfactant)

-

50% Saline (Diluent)

Preparation Steps:

-

Weigh the required amount of HIQC-3 powder.

-

Dissolve completely in 100% DMSO (vortex for 2-3 mins; mild sonication if necessary). Ensure the solution is clear yellow/orange.

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add warm Saline (0.9% NaCl) while stirring to prevent precipitation.

-

Note: If precipitation occurs, switch to a lipid-based vehicle: 10% DMSO + 90% Corn Oil .

-

In Vivo Experimental Protocols

Experiment A: Pharmacokinetic (PK) Profile (Rat)

Objective: Determine absorption (Cmax), half-life (t1/2), and bioavailability (F%).

Study Design:

-

Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

-

Groups:

-

Group 1: IV Bolus (2 mg/kg).

-

Group 2: Oral Gavage (PO) (10 mg/kg).

-

-

N: 3 animals per group.

Workflow:

-

Dosing: Administer formulated HIQC-3.

-

Sampling: Collect 0.2 mL blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Processing: Centrifuge at 4000g for 10 min to harvest plasma.

-

Analysis: LC-MS/MS (MRM mode). Detect parent ion [M+H]+ = 297.0.

Self-Validating Check:

-

Control: Include an internal standard (e.g., Warfarin or a deuterated analog) in plasma extraction to correct for recovery loss.

-

Criteria: If IV T1/2 < 15 mins, the compound is metabolically unstable (likely rapid oxidation of the 8-position or nitrile hydrolysis).

Experiment B: Maximum Tolerated Dose (MTD)

Objective: Establish the safety ceiling before efficacy studies.

Protocol:

-

Species: CD-1 Mice or Wistar Rats.

-

Dose Escalation: Single dose (acute) starting at 10 mg/kg, escalating to 30, 100, and 300 mg/kg (3-day washout between doses if using same animals, or separate cohorts).

-

Observation: 7 days post-dose.

-

Endpoints:

-

Body Weight (Stop if >15% loss).

-

Clinical Signs: Piloerection, lethargy, ataxia.

-

Specific Toxicity: 8-hydroxyquinolines can chelate zinc/iron.[1] Watch for neurotoxicity (ataxia) or nephrotoxicity (urine color change).

-

Experiment C: Xenograft Efficacy Study (Tumor Model)

Objective: Evaluate anti-tumor activity in an EGFR-driven model (e.g., A549 lung cancer or A431 epidermoid carcinoma).

Workflow Visualization:

Figure 2: Efficacy Study Workflow. Standard xenograft protocol comparing HIQC-3 against a vehicle and a positive control (Erlotinib).

Detailed Steps:

-

Inoculation: Inject

A549 cells subcutaneously into the right flank of nude mice (Nu/Nu). -

Staging: Wait ~10-14 days until tumors reach 100-150 mm³.

-

Dosing: Administer HIQC-3 (20 mg/kg and 50 mg/kg) daily (QD) via oral gavage for 21 days.

-

Measurement: Measure tumor volume (

) and body weight every 3 days. -

Termination: Harvest tumors for immunohistochemistry (IHC) to check p-EGFR and p-ERK levels (biomarker validation).

Expected Results & Data Interpretation

| Parameter | Expected Outcome (Active Compound) | Interpretation |

| PK Bioavailability | > 30% | Good oral absorption; suitable for drug development. |

| Tumor Growth Inhibition (TGI) | > 50% reduction vs. Vehicle | Significant anti-tumor efficacy. |

| Body Weight Loss | < 10% | Acceptable therapeutic index. |

| Biomarker Analysis | Reduced p-EGFR / p-ERK | Confirms "On-Target" mechanism (Kinase Inhibition). |

Safety & Handling (Material Safety)

-

Hazard: 8-hydroxyquinolines are potential irritants and suspected mutagens (intercalation).

-

Iodine Content: Metabolic deiodination may affect thyroid function in long-term studies. Monitor T3/T4 levels if study exceeds 28 days.

-

PPE: Wear nitrile gloves, lab coat, and use a fume hood during powder weighing.

References

-

El-Sheref, E. M., et al. (2025). "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors."[2] RSC Advances. [Link]

-

National Toxicology Program. (1985).[3] "NTP Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline in F344/N Rats and B6C3F1 Mice." NTP Technical Report Series. [Link]

-

Musiol, R. (2017). "Structure-activity relationship of 8-hydroxyquinoline derivatives." Current Medicinal Chemistry. [Link]

Author Note: This protocol assumes HIQC-3 is being tested as a discrete therapeutic entity. If used as a building block (intermediate), ensure residual reactants (e.g., iodinating agents) are removed (<0.1%) before in vivo administration to prevent false toxicity signals.

Sources

- 1. scispace.com [scispace.com]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NTP Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline (CAS No. 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming resistance to 4-Hydroxy-8-iodoquinoline-3-carbonitrile in cells

Topic: Overcoming Acquired Resistance to 4-Hydroxy-8-iodoquinoline-3-carbonitrile in In Vitro Models

Welcome to the Application Support Portal for 4-Hydroxy-8-iodoquinoline-3-carbonitrile (4H8IQ3C) . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome resistance phenotypes encountered during chronic kinase inhibition assays.

Unlike irreversible quinoline-3-carbonitriles (e.g., Neratinib) that utilize a Michael acceptor to form covalent bonds, 4H8IQ3C is a reversible, competitive ATP-binding inhibitor. This structural distinction fundamentally alters its resistance profile, making it highly susceptible to specific cellular adaptations.

Section 1: Mechanism of Action & Resistance Pathways

To effectively troubleshoot resistance, we must first understand the causality of the failure. Resistance to 4H8IQ3C generally manifests through three distinct evolutionary pathways in cell culture: target alteration, drug efflux, and bypass signaling.

Logical relationship of 4H8IQ3C targeted inhibition and primary cellular resistance mechanisms.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my cell line suddenly lose sensitivity to 4H8IQ3C after 6 weeks of continuous exposure? A: The rapid onset of resistance to reversible quinoline-3-carbonitriles is typically driven by target site alterations. Because 4H8IQ3C acts as a competitive inhibitor, chronic exposure often selects for gatekeeper mutations (such as T790M in EGFR). This mutation sterically hinders the drug while simultaneously increasing the kinase's affinity for endogenous ATP, rendering reversible inhibitors highly ineffective[1].

Q2: My sequencing results show no gatekeeper mutations, yet the IC50 has shifted >50-fold. What is the next logical culprit? A: If the primary target remains wild-type, the resistance is likely mediated by drug efflux. Quinoline-3-carbonitrile derivatives are notorious substrates for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1)[2]. In multidrug-resistant phenotypes, P-gp actively pumps the inhibitor out of the intracellular space, preventing it from reaching effective local concentrations at the kinase domain.

Q3: I've ruled out both mutations and efflux pumps. The cells are still proliferating in the presence of 10 µM 4H8IQ3C. How do I proceed? A: Your cells have likely engaged in bypass signaling. When a primary kinase is continuously inhibited, cancer cells often upregulate parallel survival pathways (e.g., PI3K/AKT or MET pathways) to bypass the blockade[3]. This requires a shift from monotherapy to combination therapy.

Section 3: Diagnostic Workflows & Methodologies

To prevent false positives, every troubleshooting protocol must be a self-validating system. Follow the workflow below to isolate your specific resistance mechanism.

Step-by-step troubleshooting workflow to isolate the specific mechanism of 4H8IQ3C resistance.

Workflow A: P-gp Efflux Reversal Assay

Causality: To prove efflux is the culprit, we must establish a system where chemical inhibition of the pump restores baseline sensitivity to 4H8IQ3C[2].

-

Cell Seeding: Plate wild-type (WT) and 4H8IQ3C-resistant cells at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

-

Efflux Inhibition: Pre-incubate the cells with a non-toxic concentration of a known P-gp inhibitor (e.g., 10 µM Verapamil) for 2 hours.

-

Self-Validation Step: Always include a "Verapamil-only" control well. If this well shows >10% cell death, your Verapamil concentration is cytotoxic and will artificially inflate your reversal metrics.

-

-

Drug Treatment: Add 4H8IQ3C in a 10-point serial dilution (ranging from 0.1 nM to 100 µM) to both Verapamil-treated and untreated wells.

-

Viability Readout: After 72 hours, assess cell viability using an ATP-dependent luminescent assay.

-

Data Analysis: Calculate the Reversal Index (RI) = IC50 (without Verapamil) / IC50 (with Verapamil). An RI > 10 confirms P-gp mediated resistance.

Workflow B: Identifying Bypass Signaling via Phospho-Kinase Profiling

Causality: If efflux and mutations are ruled out, the cell has rewired its circuitry. Identifying the exact hyperactivated node (e.g., PI3K/AKT) allows for targeted combination therapy[3].

-

Lysate Preparation: Harvest WT and resistant cells at ~80% confluency using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

-

Protein Quantification: Standardize protein concentrations strictly to 1 mg/mL using a BCA assay.

-

Array Incubation: Incubate lysates overnight on a commercial human phospho-kinase array membrane.

-

Detection & Normalization: Use chemiluminescence to detect phosphorylation levels.

-

Self-Validation Step: You must normalize all target spot intensities to the internal positive reference spots on the array. Unnormalized data will lead to false assumptions about pathway hyperactivation due to uneven ECL exposure.

-

-

Rescue: Perform a checkerboard synergy assay combining 4H8IQ3C with an inhibitor targeting the newly identified pathway.

Section 4: Quantitative Data & Benchmarks

Use the following table to benchmark your experimental results and determine the appropriate rescue strategy.

Table 1: Quantitative Benchmarks for 4H8IQ3C Resistance Characterization

| Resistance Mechanism | Diagnostic Assay | Expected IC50 Shift (Resistant vs WT) | Rescue Strategy | Expected Combination Index (CI)* |

| P-gp / MDR1 Efflux | Verapamil Reversal Assay | > 50-fold increase | Co-treat with 10 µM Verapamil | CI < 0.5 (Strong Synergy) |

| Gatekeeper Mutation | Target Sequencing (e.g., T790M) | > 100-fold increase | Switch to irreversible covalent TKI | N/A (Monotherapy switch) |

| Bypass Signaling | Phospho-Kinase Array | 20 to 50-fold increase | Co-treat with PI3K/MET inhibitor | CI 0.6 - 0.8 (Synergy) |

*Note: Combination Index (CI) calculated via the Chou-Talalay method. CI < 1 indicates synergy.

References

1.[1] The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. PNAS.[Link] 2.[2] Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. PMC.[Link] 3.[3] Small molecule inhibitors of egfr and pi3k. Google Patents (CA2969974C).

Sources

structure-activity relationship (SAR) studies of 4-Hydroxy-8-iodoquinoline-3-carbonitrile analogs

Topic: Strategic SAR Profiling of 4-Hydroxy-8-iodoquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 4-hydroxy-3-cyanoquinoline core has emerged as a "privileged scaffold," serving as the structural backbone for approved drugs like Bosutinib (Src/Abl inhibitor) and Pelitinib (EGFR inhibitor).

This guide focuses on a specific, high-value analog: 4-Hydroxy-8-iodoquinoline-3-carbonitrile . Unlike its hydrogen- or chlorine-substituted counterparts, the 8-iodo variant represents a critical "branching point" in Structure-Activity Relationship (SAR) studies. It functions not merely as a final compound but as a versatile diversity-oriented synthesis (DOS) module. The iodine atom at position 8 provides a reactive handle for late-stage cross-coupling (Suzuki, Sonogashira), allowing researchers to probe the solvent-exposed regions of kinase active sites—a key strategy for overcoming drug resistance.

This guide compares the 8-iodo scaffold against standard alternatives, detailing its synthetic utility, SAR implications, and validated experimental protocols.

Part 1: Chemical Scaffold Analysis & Mechanism

To understand the value of the 8-iodo analog, we must dissect the quinoline-3-carbonitrile pharmacophore. This molecule binds to the ATP-binding site of protein kinases (e.g., EGFR, Src, MEK) or bacterial DNA gyrase.

The Pharmacophore Triad

-

Position 4 (The Hinge Binder): The 4-hydroxy group (tautomeric with 4-quinolone) is typically converted to a 4-chloro and then displaced by an aniline. This aniline moiety forms crucial hydrogen bonds with the kinase "hinge" region.

-

Position 3 (The Electronic Tuner): The carbonitrile (CN) group is electron-withdrawing, increasing the acidity of the N-H (in quinolone form) and modulating the reactivity at Position 4. It can also serve as a weak hydrogen bond acceptor.

-

Position 8 (The Selectivity Handle): This is where the 8-iodo analog shines.[1] In many kinases, the region near the quinoline nitrogen faces the "solvent front" or a specific hydrophobic pocket. Modifying this position is the primary method for tuning selectivity (avoiding off-target kinases) and solubility .

Visualization: The SAR Logic Flow

The following diagram illustrates how the 8-iodo scaffold serves as a central hub for library generation.

Caption: SAR decision tree showing how the 8-iodo scaffold enables divergent synthesis pathways.

Part 2: Comparative Performance Guide

Why choose the 8-iodo analog over the cheaper 8-H or 8-chloro variants? The choice depends on the stage of drug discovery.

Comparison Table: 8-Position Analogs

| Feature | 8-H Analog (Standard) | 8-Chloro Analog | 8-Iodo Analog (Strategic) |

| Primary Use | Initial Hits / Baseline Activity | Steric/Electronic Probe | Library Generation / Lead Optimization |

| Synthetic Utility | Low (Inert C-H bond) | Medium (Hard to couple) | High (Reactive C-I bond) |

| Coupling Potential | Requires C-H activation (Difficult) | Requires specialized catalysts | Standard Pd-catalyzed coupling (Easy) |

| Steric Bulk | Small (Van der Waals radius ~1.2 Å) | Medium (~1.75 Å) | Large (~1.98 Å) - Fills pockets |

| Lipophilicity (LogP) | Low | Moderate | High (Requires solubilizing group) |

| Cost | Low | Low | High (Specialized Building Block) |

Causality & Insight

-

The "Dead End" Problem: If you start with the 8-H analog and find it is potent but lacks selectivity, you are stuck. You have to re-synthesize the core to add a group.

-

The "Late-Stage" Solution: If you start with the 8-Iodo analog, you can synthesize the core once and then split the batch to attach 20 different groups (phenyl, pyridyl, solubilizing tails) at the 8-position to fix selectivity/solubility issues immediately.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be robust. The success of the 8-iodo scaffold relies on the stability of the iodine bond during the initial cyclization and chlorination steps.

Protocol A: Synthesis of the Scaffold (Gould-Jacobs Cyclization)

Objective: Synthesize 4-hydroxy-8-iodoquinoline-3-carbonitrile from 2-iodoaniline.

-

Condensation: Mix 2-iodoaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol. Reflux for 2 hours.

-

Validation: TLC should show disappearance of aniline. The product (acrylate intermediate) precipitates upon cooling.

-

-

Cyclization: Add the acrylate intermediate to Dowtherm A (diphenyl ether/biphenyl mixture) pre-heated to 250°C. Stir for 30-60 mins.

-

Critical Step: Temperature must be >240°C to drive thermal cyclization.

-

Safety: Use a blast shield; iodine-carbon bonds can be labile, but the 8-position is relatively stable thermally compared to alkyl iodides.

-

-

Isolation: Cool to RT. Dilute with hexane to precipitate the product. Filter and wash with hexane/ethanol.

-

Result: Off-white/brown solid. Yield typically 60-75%.

-

Protocol B: Functionalization (The "Warhead" & "Handle")

Objective: Convert 4-OH to 4-Cl, then displace with aniline, then couple at 8-I.

-

Chlorination: Suspend scaffold in POCl3 (excess). Reflux for 2-4 hours.

-

Validation: Solid dissolves. Aliquot into MeOH/Water shows conversion to less polar 4-Cl derivative on TLC.

-

Note: The 3-CN group survives these conditions.

-

-

SNAr Displacement: Dissolve 4-Cl-8-iodo-3-CN intermediate in isopropanol. Add 3-chloro-4-fluoroaniline (1.1 eq) (typical EGFR pharmacophore). Heat to 80°C for 2 hours.

-

Validation: Product precipitates as HCl salt.

-

-

Suzuki Coupling (The 8-Iodo Advantage):

-

Dissolve the product from Step 2 in DME/Water (4:1).

-

Add Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (3 eq).

-

Microwave at 120°C for 20 mins.

-

Result: The iodine is replaced by the phenyl group.

-

Protocol C: EGFR Kinase Inhibition Assay (Bioassay)

Objective: Quantify the potency (IC50) of the analogs.

-

Reagents: Recombinant EGFR kinase (cytoplasmic domain), Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (DMSO stocks).

-

Reaction: Incubate kinase + substrate + compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) for 10 mins.

-

Initiation: Add ATP (trace labeled with 33P-ATP or use a fluorescence-based ADP detection kit like ADP-Glo).

-

Readout: Measure phosphorylation after 60 mins.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration].

-

Success Criterion: The 4-anilino-8-iodo derivative should show IC50 < 100 nM. The 8-phenyl coupled product may show improved IC50 (< 10 nM) or better metabolic stability.

-

Part 4: Visualizing the Synthesis Workflow

Caption: Step-by-step synthetic workflow from raw materials to final functionalized inhibitor.

References

-

BenchChem. (2025). Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery.

-

Wani, M. Y., et al. (2019).[2] "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." Bioorganic Chemistry, 88, 102968.

-

Seraj, F., et al. (2024).[3] "Synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes." Future Medicinal Chemistry.

-

Bhat, H. R., et al. (2013). "Structure-Activity Relationship Studies on New 4-Aminoquinoline-Hydrazones." MDPI Molecules.

-

PJSIR. (1968). "The 5- and 8-iodination of quinoline and some of its derivatives." Pakistan Journal of Scientific and Industrial Research.

Sources

- 1. pjsir.org [pjsir.org]

- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Disposal of 4-Hydroxy-8-iodoquinoline-3-carbonitrile: A Senior Application Scientist's Guide

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Hydroxy-8-iodoquinoline-3-carbonitrile, a compound that, due to its specific chemical structure, requires careful handling and specialized disposal procedures. As researchers and drug development professionals, understanding the causality behind these procedures is as critical as following the steps themselves. This document is structured to provide not just a protocol, but a framework for thinking about the safe management of complex chemical reagents.

Section 1: Hazard Identification and Risk Assessment

4-Hydroxy-8-iodoquinoline-3-carbonitrile is a multifunctional molecule. Its disposal pathway is dictated by the combination of its quinoline core, nitrile group, and iodine substituent.

-

Quinoline Core: Quinoline and its derivatives are known for their biological activity and potential toxicity. Compounds in this family can be irritants and harmful if ingested or absorbed.[1][2][3]

-

Nitrile Group (-CN): The carbonitrile moiety is a key functional group that can release toxic hydrogen cyanide gas upon decomposition, particularly under acidic conditions or high heat.[4]

-

Iodine Substituent (-I): The presence of iodine classifies this compound as a halogenated organic compound .[5][6] This is the most critical factor for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[7] Mixing halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complexifies the treatment process.[6]

Based on safety data for this and structurally similar compounds, 4-Hydroxy-8-iodoquinoline-3-carbonitrile should be regarded as hazardous.[4][8][9]

Summary of Hazards

| Hazard Category | GHS Hazard Statement | Signal Word |

| Acute Toxicity | H302: Harmful if swallowed.[8][9] H312: Harmful in contact with skin.[8][9] H332: Harmful if inhaled.[8][9] | Warning |

| Skin Irritation | H315: Causes skin irritation.[8][9] | Warning |

| Eye Irritation | H319: Causes serious eye irritation.[8][9] | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation.[4] | Warning |

Section 2: Personal Protective Equipment (PPE) and Handling

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any contact, inhalation, or ingestion.

-

Hand Protection: Wear nitrile gloves. For extensive handling or when cleaning spills, double-gloving is recommended to protect against potential permeation.[10]

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

-

Body Protection: A fully buttoned, knee-length laboratory coat must be worn.

-

Respiratory Protection: All handling of the solid powder form must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[4]

Section 3: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The primary objective during a spill is to contain and collect the material safely without creating dust.

Step-by-Step Spill Cleanup:

-

Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by the fume hood exhaust.

-

Don PPE: Before approaching the spill, don the full PPE described in Section 2.

-

Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do NOT use combustible materials like paper towels for the initial containment.

-

Collect the Material: Carefully sweep or scoop the contained material into a designated, robust container labeled "Halogenated Organic Solid Waste."[11] Use tools that will not generate sparks.

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

-

Dispose of Waste: Seal the waste container and manage it according to the disposal protocol in Section 5.

-

Wash Thoroughly: After cleanup is complete, wash hands and any exposed skin thoroughly.

Section 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of 4-Hydroxy-8-iodoquinoline-3-carbonitrile.

Sources

- 1. mmbio.byu.edu [mmbio.byu.edu]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. aksci.com [aksci.com]

- 5. uakron.edu [uakron.edu]

- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-Oxo-1,4-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 3539349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. oxfordlabchem.com [oxfordlabchem.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.